5-(Pyridin-4-yl)oxazol-4-amine
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Overview
Description
5-(Pyridin-4-yl)oxazol-4-amine is a heterocyclic compound that features both pyridine and oxazole rings. These types of compounds are of significant interest in medicinal chemistry due to their potential biological activities and ability to interact with various biological targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Pyridin-4-yl)oxazol-4-amine typically involves the cyclization of appropriate precursors. One common method is the cyclodehydration of N-acylamino acids using reagents such as phosphorus oxychloride or polyphosphoric acid . Another method involves the use of 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM) for the activation of carboxylic acids in aqueous solvents .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply.
Chemical Reactions Analysis
Types of Reactions
5-(Pyridin-4-yl)oxazol-4-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazole derivatives.
Reduction: Reduction reactions can modify the oxazole ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the pyridine and oxazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of oxazole N-oxides, while substitution reactions can introduce various functional groups onto the pyridine or oxazole rings .
Scientific Research Applications
5-(Pyridin-4-yl)oxazol-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored as a potential drug candidate due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 5-(Pyridin-4-yl)oxazol-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets through various non-covalent interactions, including hydrogen bonding, van der Waals forces, and π-π stacking . These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Oxazole: A simpler heterocyclic compound with similar biological activities.
Isoxazole: Contains an oxygen and nitrogen atom in a five-membered ring but with different positioning.
Oxadiazole: Features an additional nitrogen atom in the ring, leading to different chemical properties.
Uniqueness
5-(Pyridin-4-yl)oxazol-4-amine is unique due to the presence of both pyridine and oxazole rings, which allows for a diverse range of chemical reactions and biological activities. This dual functionality makes it a versatile compound in various fields of research and application .
Properties
Molecular Formula |
C8H7N3O |
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Molecular Weight |
161.16 g/mol |
IUPAC Name |
5-pyridin-4-yl-1,3-oxazol-4-amine |
InChI |
InChI=1S/C8H7N3O/c9-8-7(12-5-11-8)6-1-3-10-4-2-6/h1-5H,9H2 |
InChI Key |
PDQVDQKBBGWOPF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC=C1C2=C(N=CO2)N |
Origin of Product |
United States |
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